2,3-Dimethylbutanoic acid
Overview
Description
2,3-Dimethylbutanoic acid is an organic compound with the molecular formula C6H12O2. It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butanoic acid chain. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
2,3-Dimethylbutanoic acid is a branched short-chain fatty acid
Mode of Action
As a short-chain fatty acid, it may interact with its targets, leading to changes in cellular metabolism and signaling
Biochemical Pathways
Short-chain fatty acids are involved in a variety of biochemical pathways, including energy metabolism and signaling pathways
Result of Action
As a short-chain fatty acid, it may influence cellular metabolism and signaling, but the specific effects depend on the precise mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of butanoic acid derivatives. For instance, the reaction of 2-bromo-3-methylbutane with sodium cyanide, followed by hydrolysis, yields this compound. Another method involves the oxidation of 2,3-dimethylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in the presence of hydrogen gas can facilitate the hydrogenation of precursors to form the desired acid. Additionally, continuous flow reactors are employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes using strong oxidizing agents.
Reduction: Reduction of this compound can yield alcohols, such as 2,3-dimethylbutanol, using reducing agents like lithium aluminum hydride.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation: Formation of 2,3-dimethylbutanone or 2,3-dimethylbutanal.
Reduction: Formation of 2,3-dimethylbutanol.
Substitution: Formation of 2,3-dimethylbutanoyl chloride or other substituted derivatives.
Scientific Research Applications
2,3-Dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the biosynthesis of various natural products and metabolites.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: this compound is utilized in the production of polymers, resins, and specialty chemicals.
Comparison with Similar Compounds
2,3-Dimethylbutanoic acid can be compared with other similar compounds, such as:
2,2-Dimethylbutanoic acid: This compound has two methyl groups attached to the second carbon atom, resulting in different chemical properties and reactivity.
3,3-Dimethylbutanoic acid: With two methyl groups on the third carbon atom, this compound exhibits distinct steric and electronic effects.
2-Methylbutanoic acid: Featuring a single methyl group on the second carbon, this compound has simpler structural characteristics and different reactivity.
Uniqueness: this compound is unique due to its specific branching pattern, which influences its chemical behavior and interactions. The presence of two methyl groups on adjacent carbon atoms creates steric hindrance and affects the compound’s reactivity and stability.
Properties
IUPAC Name |
2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871229 | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-61-7, 22160-11-8 | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14287-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2,3-Dimethylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-2,3-dimethylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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